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Compound of Interest

Compound Name: Trigevolol

Cat. No.: B022400 Get Quote

Disclaimer: Publicly available information on "Trigevolol" is limited to its chemical formula and

its classification as a beta-adrenergic blocker.[1][2] Data regarding its specific chemical

structure, mechanism of action, and experimental validation—essential for a comprehensive

analysis of its chemical novelty—is not available in the public domain.

To fulfill the structural and content requirements of this request, this guide will utilize Carvedilol,

a well-documented beta-blocker with a distinct and novel chemical structure and mechanism of

action, as a representative example. All data, protocols, and diagrams presented herein pertain

to Carvedilol and are intended to serve as a template for the in-depth analysis requested.

Introduction to the Novel Chemical Space of Multi-
Target Adrenergic Blockers
The therapeutic class of beta-adrenergic receptor antagonists (beta-blockers) has been a

cornerstone of cardiovascular medicine for decades. However, early generations of these

drugs were often limited by their receptor selectivity and associated side effects. The

development of third-generation beta-blockers, such as Carvedilol, introduced a paradigm shift

by incorporating additional pharmacological activities into a single molecule. Carvedilol

represents a significant novelty in chemical space due to its unique carbazole moiety and its

dual mechanism of action as both a non-selective beta-adrenergic antagonist and an alpha-1

adrenergic antagonist.[3][4] This combination allows for both heart rate control and

vasodilation, offering a broader therapeutic window and improved hemodynamic effects

compared to traditional beta-blockers.[3]
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Pharmacological Profile and Quantitative Data
The novelty of a compound is quantitatively defined by its affinity and selectivity for its intended

targets. The data below for Carvedilol illustrates its multi-target engagement profile.

Table 1: Receptor Binding Affinities of Carvedilol
Receptor Subtype Binding Affinity (KB, nM) Source

β1-Adrenergic 0.9 [4]

β2-Adrenergic 0.9 [4]

α1-Adrenergic 11.0 [4]

Table 2: Pharmacokinetic Properties of Carvedilol
Parameter Value Source

Bioavailability 25-35% DrugBank

Protein Binding >98% DrugBank

Half-life 7-10 hours DrugBank

Metabolism Hepatic (CYP2D6, CYP2C9) DrugBank

Detailed Experimental Protocols
The following protocols are representative of the key experiments used to characterize the

pharmacological profile of a multi-target compound like Carvedilol.

Protocol: Competitive Radioligand Binding Assay for
Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of the test compound for β1, β2, and α1

adrenergic receptors.

Methodology:
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Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably

expressing the human recombinant receptor subtype of interest (β1, β2, or α1).

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

Radioligand:

For β1 and β2 receptors: [3H]-CGP-12177 (a non-selective β-antagonist).

For α1 receptors: [3H]-Prazosin (an α1-selective antagonist).

Incubation: Membranes are incubated with a fixed concentration of the radioligand and a

range of concentrations of the test compound (e.g., Carvedilol) in the assay buffer.

Separation: The reaction is incubated to equilibrium, after which bound and free radioligand

are separated by rapid vacuum filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the

competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki

= IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Protocol: In Vitro Vascular Smooth Muscle Relaxation
Assay
Objective: To assess the functional vasodilatory effect of the compound via α1-adrenergic

blockade.

Methodology:

Tissue Preparation: Rings of thoracic aorta are isolated from male Wistar rats and mounted

in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with

95% O2 / 5% CO2.
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Contraction: The aortic rings are pre-contracted with a submaximal concentration of

phenylephrine (an α1-agonist) to induce a stable tonic contraction.

Compound Addition: Cumulative concentrations of the test compound are added to the organ

bath.

Measurement: Changes in isometric tension are recorded using a force-displacement

transducer.

Data Analysis: The relaxation response is expressed as a percentage of the phenylephrine-

induced pre-contraction. The EC50 value (the concentration of the compound that produces

50% of the maximal relaxation) is calculated using a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing the compound's mechanism, its relationship

to other chemical entities, and the experimental processes used for its evaluation.
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Fig. 1: Dual Signaling Pathway of Carvedilol
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Fig. 1: Dual Signaling Pathway of Carvedilol
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Fig. 2: Experimental Workflow for Binding Assay
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Fig. 2: Experimental Workflow for Binding Assay
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Fig. 3: Carvedilol's Position in Chemical Space
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Fig. 3: Carvedilol's Position in Chemical Space

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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